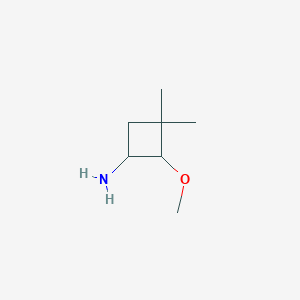![molecular formula C20H23N3O4S B2354813 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide CAS No. 477711-53-8](/img/structure/B2354813.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 477711-46-9 . It has a molecular weight of 371.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21N3O3S/c1-15-18 (13-14-20-26 (23,24)17-11-7-4-8-12-17)19 (22 (2)21-15)25-16-9-5-3-6-10-16/h3-12,20H,13-14H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of zinc phthalocyanine derivatives with benzenesulfonamide groups. These compounds exhibit properties useful for photodynamic therapy, a cancer treatment method, due to their high singlet oxygen quantum yield and good fluorescence properties.
Anticancer and Antiviral Activities : The research by Küçükgüzel et al. (2013) synthesized derivatives of benzenesulfonamide and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed potential therapeutic benefits, particularly against cancer and hepatitis C virus.
Potential Antipsychotic Agents : Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that certain compounds reduced spontaneous locomotion in mice without interacting with dopamine receptors, indicating potential as antipsychotic agents (Wise et al., 1987).
Analysis of Tautomerism in NH-pyrazoles : Cornago et al. (2009) explored the structure and tautomerism of NH-pyrazoles in solution and solid states, which is crucial for understanding their chemical behavior and potential applications (Cornago et al., 2009).
Cytotoxicity and Enzyme Inhibition : A study by Gul et al. (2016) synthesized benzenesulfonamides and evaluated them for cytotoxicity, tumor specificity, and as inhibitors of human carbonic anhydrases, essential for various physiological functions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also interact with similar targets.
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting that this compound might also have similar effects.
properties
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-19(20(23(2)22-15)27-17-7-5-4-6-8-17)13-14-21-28(24,25)18-11-9-16(26-3)10-12-18/h4-12,21H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQFJCZPCAPCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)
![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
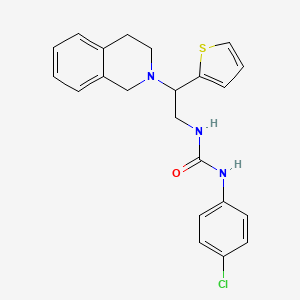
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)

![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)

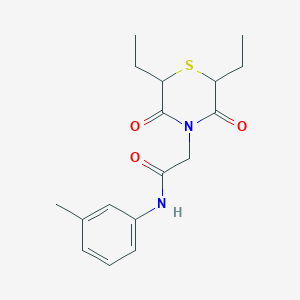
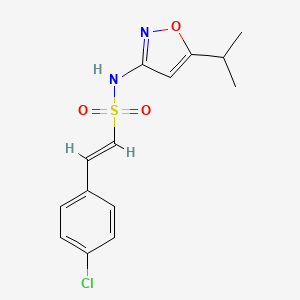
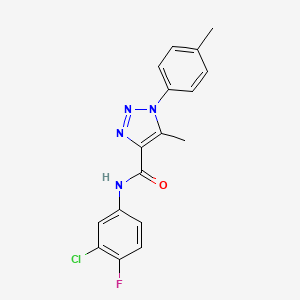
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
